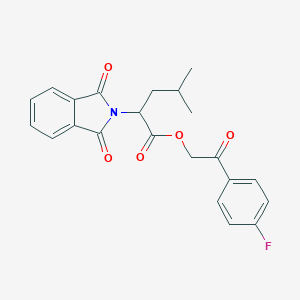![molecular formula C14H20N2O2 B215694 N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)
N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester (Noopept), is a synthetic nootropic drug. It was first developed in Russia in the 1990s and has gained popularity as a cognitive enhancer in recent years. The drug is known for its ability to improve memory, focus, and learning ability.
Mecanismo De Acción
The mechanism of action of Noopept is not fully understood. However, it is believed to work by modulating the activity of glutamate receptors in the brain. Glutamate is an important neurotransmitter that is involved in learning and memory. By modulating glutamate receptor activity, Noopept is thought to enhance synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects
Noopept has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of neurotrophic factors, which are essential for the growth and survival of neurons in the brain. It also increases the production of acetylcholine, a neurotransmitter that is important for learning and memory. In addition, Noopept has been shown to increase blood flow to the brain, which can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Noopept in lab experiments is its ability to improve memory and learning ability. This can be useful in studies that require animals to learn and remember specific tasks. However, one limitation of using Noopept is its potential to cause side effects. While the drug is generally considered safe, it can cause headaches, nausea, and other side effects in some individuals.
Direcciones Futuras
There are many potential future directions for research on Noopept. One area of interest is its potential to treat cognitive disorders such as Alzheimer's disease and dementia. Another area of interest is its potential to improve cognitive function in healthy individuals. Further research is needed to fully understand the mechanisms of action of Noopept and to determine its potential applications in medicine and cognitive enhancement.
Métodos De Síntesis
The synthesis of Noopept involves the reaction of N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamideyl-L-prolylglycine with ethyl ester. The reaction takes place under controlled conditions, and the resulting product is purified through a series of steps to obtain the final product. The synthesis of Noopept is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Noopept has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, focus, and learning ability in both animal and human studies. The drug works by increasing the production of neurotrophic factors, which are essential for the growth and survival of neurons in the brain.
Propiedades
Nombre del producto |
N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide |
|---|---|
Fórmula molecular |
C14H20N2O2 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
N-(3-acetamidophenyl)-2,2-dimethylbutanamide |
InChI |
InChI=1S/C14H20N2O2/c1-5-14(3,4)13(18)16-12-8-6-7-11(9-12)15-10(2)17/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18) |
Clave InChI |
WTNFUEJBIKVQOX-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C(=O)NC1=CC=CC(=C1)NC(=O)C |
SMILES canónico |
CCC(C)(C)C(=O)NC1=CC=CC(=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



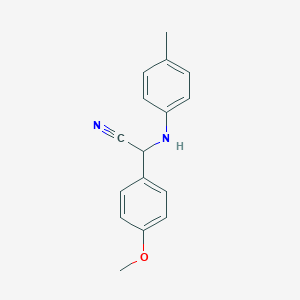
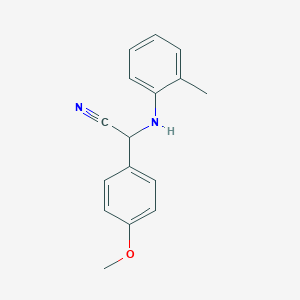
![2-[2-(Benzyloxy)phenyl]-1-(2-methylphenyl)-5-oxo-2-pyrrolidinecarbonitrile](/img/structure/B215617.png)
![6-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215623.png)
![6-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215630.png)
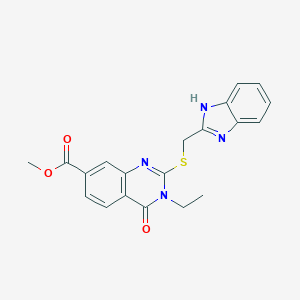
![2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B215639.png)
![N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B215640.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B215641.png)
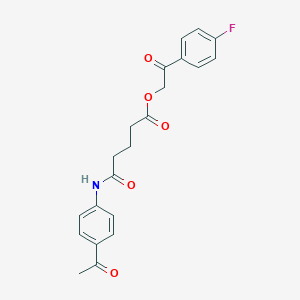
![ethyl 4-{[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B215648.png)
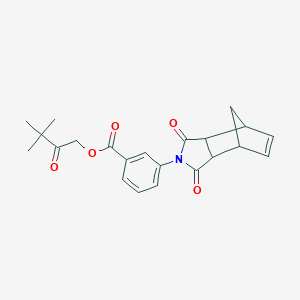
![Ethyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B215651.png)
